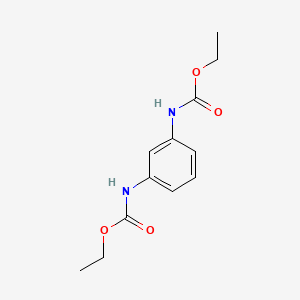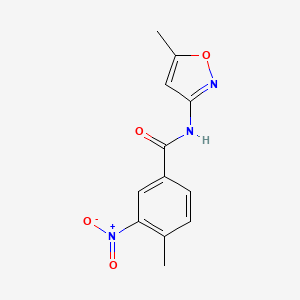
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MNI-1 and is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. In
Wirkmechanismus
MNI-1 is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process.
Biochemical and Physiological Effects:
MNI-1 has been shown to have significant biochemical and physiological effects. The compound has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MNI-1 has several advantages and limitations for lab experiments. The compound is a potent inhibitor of PARP-1 and has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on MNI-1. The compound has potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound to enhance its efficacy in lab experiments. Additionally, the compound can be further tested in preclinical and clinical trials to determine its safety and efficacy in humans. Further research can also focus on identifying other potential applications of the compound in various fields.
Conclusion:
In conclusion, 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a potent inhibitor of PARP-1 and has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound, identifying other potential applications, and conducting preclinical and clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of MNI-1 involves a series of chemical reactions that result in the formation of the final product. The synthesis process begins with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The 3-nitrobenzoyl chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
MNI-1 has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to be a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. MNI-1 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-3-4-9(6-10(7)15(17)18)12(16)13-11-5-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVRIZSTJBNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
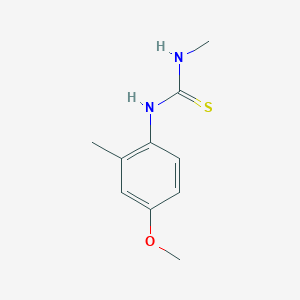
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
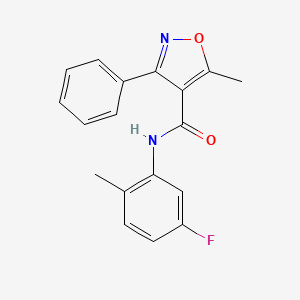
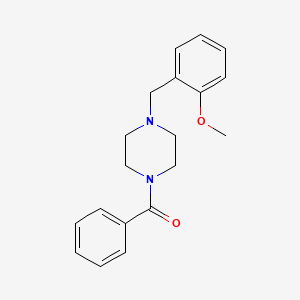
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
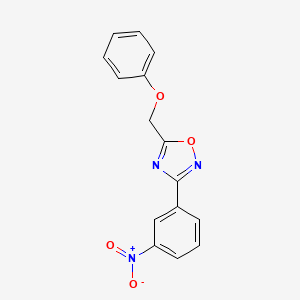
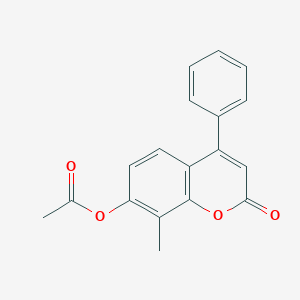
![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
